molecular formula C11H18N4O4S2 B6768264 N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide

N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide

Cat. No.: B6768264
M. Wt: 334.4 g/mol
InChI Key: PEVNTCMMILFBGP-UHFFFAOYSA-N
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Description

N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a thiazolidine ring, a pyrroloimidazole core, and a sulfonamide group, making it an interesting subject for chemical and biological studies.

Properties

IUPAC Name

N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O4S2/c16-20(17)8-2-5-14(20)7-4-13-21(18,19)11-9-12-10-3-1-6-15(10)11/h9,13H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVNTCMMILFBGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=C(N2C1)S(=O)(=O)NCCN3CCCS3(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazolidine ring, the construction of the pyrroloimidazole core, and the introduction of the sulfonamide group. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, would be essential to achieve the desired quality and consistency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure allows it to interact with various biological targets, making it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.

    Medicine: The compound’s potential therapeutic properties, such as antimicrobial or anticancer activity, are of interest for drug development.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism by which N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide stands out due to its unique combination of a thiazolidine ring, a pyrroloimidazole core, and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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